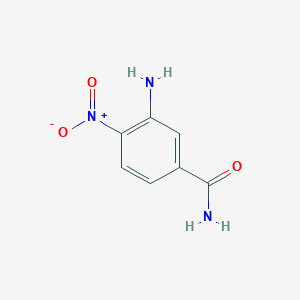

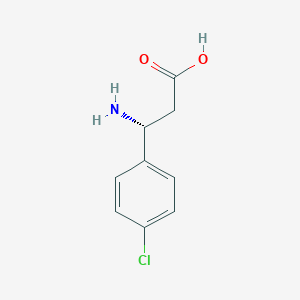

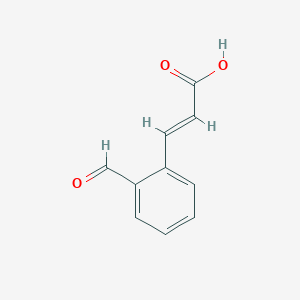

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid

説明

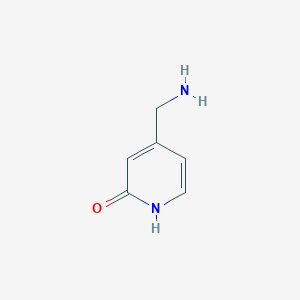

“(3R)-3-amino-3-(4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 184-188°C .科学的研究の応用

Phenolic Acids and Their Applications

Chlorogenic Acid (CGA) A Pharmacological Review and Call for Further Research.

CGA, a phenolic acid, exhibits various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It modulates lipid and glucose metabolism, offering potential in treating metabolic disorders like diabetes and obesity. This review highlights the need for more research to optimize CGA's biological and pharmacological effects for practical use, possibly relevant to related compounds like (3R)-3-amino-3-(4-chlorophenyl)propanoic acid (M. Naveed et al., 2018).

Amino Acids in Peptides and Proteins

Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins. This review explores the ninhydrin reaction's role in detecting, isolating, and analyzing amino acids, peptides, and proteins across various scientific disciplines. It underscores the importance of understanding amino acid interactions and dynamics for analytical chemistry and biochemistry, potentially applicable to studying this compound's role in biological systems (M. Friedman, 2004).

Sensors and Biosensors for Amino Acids

A Review of Sensors and Biosensors Modified with Conducting Polymers and Molecularly Imprinted Polymers Used in Electrochemical Detection of Amino Acids. This review discusses the development of sensors and biosensors for detecting amino acids, highlighting the interdisciplinary nature of sensor research. It emphasizes the potential of using conducting polymers and molecularly imprinted polymers for specific, sensitive detection methods, which could be relevant for detecting and studying compounds like this compound in various contexts (A. Dinu & C. Apetrei, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用機序

Target of Action

Similar compounds have been associated with anti-allergic activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit significant effects on both allergic asthma and allergic itching . These compounds may interact with H1 receptors, which play a crucial role in allergic reactions .

Biochemical Pathways

Related compounds have been associated with the modulation of allergic reactions, which involve complex biochemical pathways including the release of histamine and other inflammatory mediators .

Result of Action

Compounds with similar structures have been found to exhibit significant anti-allergic activities, reducing cell viability and suppressing cell migration in vitro .

生化学分析

Biochemical Properties

It’s likely to interact with various enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical pathways . The nature of these interactions could be complex and may involve binding at specific sites, modulation of activity, or structural alterations .

Cellular Effects

®-3-Amino-3-(4-chlorophenyl)propanoic acid may have diverse effects on various types of cells and cellular processes . It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of ®-3-Amino-3-(4-chlorophenyl)propanoic acid may vary with different dosages in animal models . Studies could reveal threshold effects, as well as any toxic or adverse effects at high doses . Comprehensive studies in this regard are yet to be conducted.

Metabolic Pathways

It could interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of ®-3-Amino-3-(4-chlorophenyl)propanoic acid within cells and tissues are not well-characterized. It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDBHAMTMMNTO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350619 | |

| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131690-61-4 | |

| Record name | (βR)-β-Amino-4-chlorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131690-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131690-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)